1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion and high yield.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisatin
- 2,3-Dihydro-5-methylindole-2,3-dione
- 5-Methylindole-2,3-dione
- 5-Methyl-2,3-indolinedione
Uniqueness
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalenyloxybutyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
937663-78-0 |
---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-methyl-1-(4-naphthalen-1-yloxybutyl)indole-2,3-dione |
InChI |
InChI=1S/C23H21NO3/c1-16-11-12-20-19(15-16)22(25)23(26)24(20)13-4-5-14-27-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-12,15H,4-5,13-14H2,1H3 |
InChI Key |
AVMNEPDYCDSZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCOC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.